![molecular formula C22H23N5O5 B2759658 2-(5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-ethylphenyl)acetamide CAS No. 1052611-72-9](/img/structure/B2759658.png)
2-(5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-ethylphenyl)acetamide
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Overview
Description
This compound appears to contain a pyrrolo[3,4-d][1,2,3]triazole ring, which is a type of heterocyclic compound. Heterocyclic compounds are widely studied in medicinal chemistry due to their diverse biological activities . The compound also contains a dimethoxyphenyl group, which is a common motif in many bioactive compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolo[3,4-d][1,2,3]triazole ring, possibly through a cyclization reaction. The dimethoxyphenyl group could potentially be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolo[3,4-d][1,2,3]triazole ring and the dimethoxyphenyl group. The presence of these groups could potentially confer certain chemical properties to the compound, such as polarity and reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the reactivity of the pyrrolo[3,4-d][1,2,3]triazole ring and the dimethoxyphenyl group. For instance, the pyrrolo[3,4-d][1,2,3]triazole ring might undergo reactions at the nitrogen atoms, while the dimethoxyphenyl group might undergo reactions at the carbon atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the pyrrolo[3,4-d][1,2,3]triazole ring could confer certain properties such as polarity and reactivity .Scientific Research Applications
Tyrosinase Inhibition
The compound exhibits potent tyrosinase inhibition activity. Tyrosinase is an enzyme involved in melanin production, and its inhibition can have applications in cosmetics, medicine, and agriculture. Specifically, (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, a derivative of the compound, demonstrated strong competitive inhibition against mushroom tyrosinase with low IC50 values . This property could be harnessed for skin-lightening products or as an agricultural fungicide.
Nonlinear Optical Properties
Organic crystals with efficient nonlinear optical (NLO) properties are crucial for optical switching and communication applications. Researchers have investigated the compound’s bulk crystal growth and its NLO characteristics. A single crystal of 4-[2-(3,4-dimethoxyphenyl)ethenyl]-1-methylpyridinium, a related compound, was studied for its NLO properties . Further exploration of the parent compound may lead to novel materials for optical devices.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(4-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O5/c1-4-13-5-7-14(8-6-13)23-18(28)12-26-20-19(24-25-26)21(29)27(22(20)30)15-9-10-16(31-2)17(11-15)32-3/h5-11,19-20H,4,12H2,1-3H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYAWGVNLMMLQEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)OC)OC)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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